molecular formula C12H13NO3 B142656 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one CAS No. 73942-87-7

7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B142656
CAS No.: 73942-87-7
M. Wt: 219.24 g/mol
InChI Key: CPNZASIAJKSBBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves the following steps :

    Starting Material: N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide.

    Reaction Mixture: Combine 142.0 g of the starting material with 710 ml of glacial acetic acid and 710 ml of concentrated hydrochloric acid in a 3.0 L round bottom flask equipped with a mechanical stirrer and thermometer pocket at 25°C.

    Stirring: Stir the mixture for 17 hours at 25°C.

    Monitoring: Monitor the reaction by HPLC (starting material should be less than 4.0%).

    Isolation: Pour the reaction mixture on 3.0 kg of crushed ice, stir for 30 minutes, and filter the solid material.

    Washing: Wash the mixture with 1 L of water, suck dry, and unload the material.

    Drying: Dry the product under vacuum at 55-60°C until the loss on drying (LOD) is below 0.5%.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several scientific research applications :

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its bradycardic properties.

    Medicine: Investigated for its use in the development of pharmaceuticals, especially bradycardic agents.

    Industry: Utilized in the industrial preparation of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and its use as an intermediate in the synthesis of isoform-selective f-current blockers . This makes it particularly valuable in the development of bradycardic agents.

Properties

IUPAC Name

7,8-dimethoxy-1,3-dihydro-3-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-10-5-8-3-4-13-12(14)7-9(8)6-11(10)16-2/h3-6H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNZASIAJKSBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC(=O)CC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363259
Record name 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73942-87-7
Record name 1,3-Dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73942-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dimethoxy-1,3-dihydro-3-benzazepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073942877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-3-Benzazepin-2-one, 1,3-dihydro-7,8-dimethoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.469
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Record name 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV3ZHP3F8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A solution of N-(2,2-dimethoxyethyl)-3,4-dimethoxy-phenylacetamide (600.6 g) in concentrated hydrochloric acid (3 liters) is mixed with glacial acetic acid (3 liters). After being left to stand for 17 hours at ambient temperature and mixture is poured onto ice. The crystals obtained are suction filtered, washed with water until neutral and dried.
Quantity
600.6 g
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reactant
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3 L
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3 L
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The acetamide (40 g.) was mixed with 200 ml. of concentrated hydrochloric acid and 200 ml. of glacial acetic acid and allowed to stand at room temperature overnight. The reaction mixture was poured into ice/water and the resulting solid was washed with water/methanol to give 2,3-dihydro-7,8-dimethoxy-2-oxo-1H-3-benzazepine, m.p. 239°-241° C.
Quantity
40 g
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in pharmaceutical chemistry?

A1: this compound is a crucial building block in the synthesis of Ivabradine [, , , , , ]. Ivabradine is a medication used to treat heart failure and stable angina. This compound's structure allows for further modifications, making it a versatile intermediate for developing Ivabradine analogs with potentially improved pharmacological properties.

Q2: What are the key steps involved in the synthesis of this compound?

A2: Several research papers detail the synthetic routes for this compound [, , , , ]. A common approach involves a two-step process:

    Q3: Have there been any investigations into modifying the structure of this compound?

    A3: Yes, researchers have explored introducing different substituents on the this compound core structure []. For example, one study investigated replacing the dimethoxy group with a p-methoxybenzyl group or another specific chemical group []. This exploration of structural modifications aims to understand how these changes influence the compound's activity and potentially lead to the development of Ivabradine analogs with enhanced properties.

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